dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex heterocyclic compound characterized by:
- A cyclopenta[b]thiophene core with two methyl ester groups at positions 3 and 3.
- A partially hydrogenated cyclopentane ring fused to the thiophene, enhancing rigidity.
Properties
IUPAC Name |
dimethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c1-30-21(28)13-7-8-14-16(13)17(22(29)31-2)18(32-14)23-15(25)9-10-24-19(26)11-5-3-4-6-12(11)20(24)27/h3-6,13H,7-10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWPPGQZXSHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (commonly referred to as compound A) is a synthetic organic compound with potential pharmacological applications. Its complex structure suggests a multifaceted biological activity profile that merits detailed exploration.
Chemical Structure and Properties
The molecular formula of compound A is , with a molecular weight of approximately 456.47 g/mol. The structure features a cyclopentathiophene core, which is known for its unique electronic properties that can influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O7S |
| Molecular Weight | 456.47 g/mol |
| CAS Number | Not specified |
Research indicates that compound A may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compound A could inhibit certain enzymes involved in inflammatory pathways, possibly through interactions with metalloproteinases like ADAM17, which plays a role in the cleavage of pro-inflammatory cytokines .
- Antioxidant Properties : The presence of the dioxoisoindole moiety may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Modulation of Cell Signaling : The compound may influence various signaling pathways linked to cell proliferation and apoptosis, although specific pathways remain to be elucidated.
Case Studies and Research Findings
- Anti-inflammatory Effects : In vitro studies have demonstrated that compound A reduces the expression of pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in treating inflammatory diseases.
- Cytotoxicity and Cancer Research : A study evaluated the cytotoxic effects of compound A on various cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations, particularly in breast and colon cancer cells. This positions compound A as a candidate for further development in oncology.
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of compound A against oxidative stress-induced neuronal damage. The results showed that it significantly reduced cell death in neuronal cultures exposed to oxidative agents.
Comparative Biological Activity Table
| Study Focus | Model/System Used | Key Findings |
|---|---|---|
| Anti-inflammatory Activity | Macrophage cultures | Reduced cytokine levels |
| Cytotoxicity | Cancer cell lines | Significant reduction in cell viability |
| Neuroprotection | Neuronal cultures | Decreased oxidative stress-induced cell death |
Comparison with Similar Compounds
Dimethyl 2-{[(3-Methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate ()
- Core Structure : Identical cyclopenta[b]thiophene-dicarboxylate backbone.
- Substituent Variation: Features a (3-methylphenoxy)acetyl group instead of the target compound’s 3-(1,3-dioxoisoindol-2-yl)propanoyl.
- Molecular Weight: 403.45 g/mol (C₂₀H₂₁NO₆S).
- Key Differences: The phenoxy group in ’s compound likely improves lipophilicity, whereas the isoindole-dioxo moiety in the target compound may enhance polar interactions or binding specificity.
Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate ()
- Core Structure : Simpler thiophene ring with diethyl esters.
- Substituents: Amino groups at positions 2 and 5, enabling diverse functionalization.
- Applications : Used in materials science and drug discovery due to its reactivity and modularity .
Functional Analogues
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (, Compounds 7–8)
- Core Structure : 1,3-Dioxolane ring with hydroxyphenyl and dicarboxylate groups.
- Bioactivity : Exhibited broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL) against S. aureus, E. coli, and C. albicans .
- Comparison : The dioxolane core increases metabolic stability, whereas the cyclopenta[b]thiophene in the target compound may improve planar stacking interactions.
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure: Imidazo[1,2-a]pyridine with nitrophenyl and cyano substituents.
Data Table: Comparative Analysis
*Calculated based on structural formula.
Research Implications
- Bioactivity : The isoindole-dioxo group in the target compound may confer unique antimicrobial or antifungal properties, analogous to the hydroxyphenyl-dioxolane derivatives in .
- Synthetic Challenges: The propanoyl-linked isoindole moiety could complicate synthesis compared to simpler acylated analogs ().
- Structure-Activity Relationships (SAR): Rigidity vs. Substituent Effects: Polar groups (e.g., dioxoisoindole) may enhance solubility but reduce membrane permeability compared to lipophilic phenoxy groups.
Q & A
Q. What interdisciplinary approaches address contradictions between in vitro and in vivo efficacy data?
- Methodological Approach :
- Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance differences .
- Use tandem mass spectrometry (MS/MS) to identify in vivo metabolites that reduce bioavailability .
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Strategy | Example Evidence |
|---|---|---|
| NMR Signal Overlap | 2D NMR (HSQC, HMBC) | |
| Bioactivity Variability | SPR Binding Assays | |
| Computational vs. Experimental Data | Hybrid QM/MM Simulations |
Key Research Challenges
- Synthetic Scalability : Multi-step synthesis complicates large-scale production; microreactor systems may improve efficiency .
- Biological Target Identification : Requires high-throughput screening coupled with chemoproteomics .
- Solubility Limitations : Modify ester groups with PEGylated derivatives to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
